molecular formula C10H11BF4O3 B2785494 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 2377605-72-4

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B2785494
CAS No.: 2377605-72-4
M. Wt: 266
InChI Key: KABKCLSFCLORND-UHFFFAOYSA-N
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Description

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, propoxy, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical and pharmaceutical applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is performed under mild conditions, often using a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction produces alcohols.

Scientific Research Applications

4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-propoxy-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both electron-withdrawing (fluoro and trifluoromethyl) and electron-donating (propoxy) groups on the phenyl ring. This combination enhances its reactivity and stability in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[4-fluoro-3-propoxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF4O3/c1-2-3-18-8-5-6(11(16)17)4-7(9(8)12)10(13,14)15/h4-5,16-17H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABKCLSFCLORND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OCCC)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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